2-Chloro-n-isobutylacetamide

Description

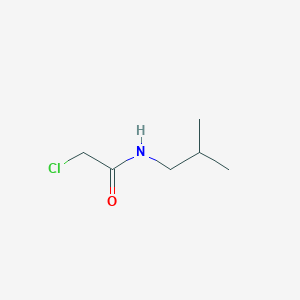

2-Chloro-N-isobutylacetamide (CAS 32461-83-9) is an acetamide derivative featuring a chloro substituent at the α-carbon and an isobutyl group attached to the nitrogen atom. Its IUPAC name is 2-chloro-N-(2-methylpropyl)acetamide, with a molecular formula of C₆H₁₂ClNO. Key physicochemical properties include:

- Boiling Point: 259.9 ± 23.0 °C

- Density: 1.0 ± 0.1 g/cm³

- Polar Surface Area (PSA): 29.1 Ų

- Refractive Index: 1.439

- Flash Point: 111.0 ± 22.6 °C

The compound is commercially available from multiple suppliers (e.g., Shanghai Yiji Industrial Co., Hubei Guoyun Furui Technology Co.) and is utilized in organic synthesis and pharmaceutical intermediates due to its reactive chloroacetamide moiety .

Properties

IUPAC Name |

2-chloro-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVLMEWLHDHBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278574 | |

| Record name | 2-chloro-n-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32461-83-9 | |

| Record name | 32461-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-n-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-isobutylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-n-isobutylacetamide typically involves the reaction of isobutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+(CH3

Biological Activity

2-Chloro-n-isobutylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological effects, synthesizes relevant data, and discusses case studies highlighting its efficacy.

Chemical Structure and Properties

This compound belongs to the class of acetamides, characterized by the presence of a chloro group which enhances its biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have shown that compounds containing chloro groups exhibit enhanced antimicrobial properties. For instance, a study demonstrated that the addition of chlorine to acetamide derivatives significantly improved their effectiveness against various pathogens, including Klebsiella pneumoniae and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against K. pneumoniae was determined to be low, indicating potent antibacterial activity. Time-kill kinetics revealed a rapid bactericidal effect, achieving a ≥3-log reduction in viable cell counts within 10 hours at certain concentrations .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | K. pneumoniae | X (to be determined) |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | C. albicans | 4.0 |

Anticancer Potential

The compound's anticancer properties have also been explored, particularly in relation to its interaction with cellular pathways involved in tumor progression. Research indicates that derivatives of acetamides can inhibit key proteins associated with cancer cell proliferation.

- Mechanism of Action : The compound may exert its effects by inhibiting the MDM2-p53 interaction, which is crucial for regulating cell cycle progression and apoptosis in cancer cells .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested various chloro-acetamides for their efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated that this compound exhibited significant bactericidal activity, outperforming many traditional antibiotics.

-

Anticancer Activity Assessment :

- A study focused on the effects of this compound on human cancer cell lines.

- The compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent in oncology.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : The presence of the chloro group was found to enhance the antimicrobial activity significantly compared to non-chlorinated analogs .

- Cell Viability Assays : In vitro assays showed that treatment with this compound led to reduced viability in cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of chloroacetamides are influenced by substituents on the nitrogen and α-carbon. Below is a comparison with key analogs:

Table 1: Structural Comparison

| Compound Name | CAS | Substituents on Nitrogen | Molecular Formula | Key Functional Features |

|---|---|---|---|---|

| 2-Chloro-N-isobutylacetamide | 32461-83-9 | Isobutyl | C₆H₁₂ClNO | Chloroacetamide, branched alkyl |

| 2-Chloro-N-methylacetamide | 96-30-0 | Methyl | C₃H₆ClNO | Smaller alkyl group, lower steric hindrance |

| n-Butyl-2-chloroacetamide | 5349-24-6 | n-Butyl | C₆H₁₂ClNO | Linear alkyl chain |

| 2-Chloro-N,N-dimethylpropanamide | 10397-68-9 | Dimethyl | C₅H₁₀ClNO | Propanamide backbone, dimethyl |

| 2-Chloro-N-ethyl-N-methylacetamide | 2746-07-8 | Ethyl + Methyl | C₅H₁₀ClNO | Mixed alkyl substituents |

Physicochemical Properties

Branching and alkyl chain length significantly impact properties like boiling point, solubility, and reactivity:

Table 2: Property Comparison

| Compound Name | Boiling Point (°C) | PSA (Ų) | Key Differences |

|---|---|---|---|

| This compound | 259.9 ± 23.0 | 29.1 | Higher steric hindrance due to branched isobutyl |

| 2-Chloro-N-methylacetamide | Not reported | 29.1 | Lower molecular weight, increased volatility |

| n-Butyl-2-chloroacetamide | Not reported | 29.1 | Linear chain may increase boiling point vs. branched analogs |

| N,N-Dimethylacetamide | 165 (pure) | 20.3 | No chloro group; higher polarity due to dimethyl |

Notes:

- The branched isobutyl group in this compound reduces intermolecular interactions, leading to a lower boiling point compared to linear analogs like n-butyl derivatives (if data were available) .

- N,N-Dimethylacetamide (CAS 127-19-5) lacks a chloro group but exhibits higher polarity and is associated with safety hazards (e.g., skin irritation) .

Table 3: Hazard Comparison

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.